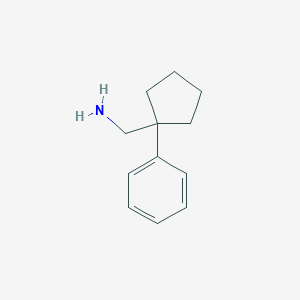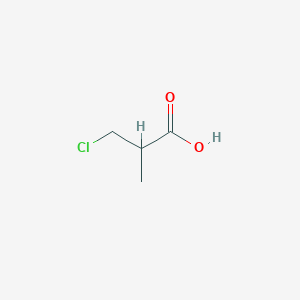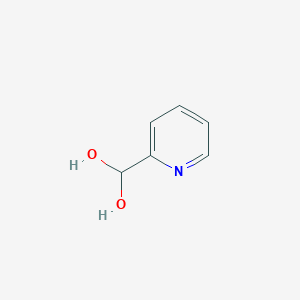
Pyridin-2-ylmethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-ylmethanediol, also known as 2-pyridinemethanol, is a chemical compound with the molecular formula C6H7NO. It is a colorless, crystalline solid that is soluble in water and alcohol. Pyridin-2-ylmethanediol is commonly used in scientific research due to its unique chemical properties.
Wirkmechanismus
Pyridin-2-ylmethanediol acts as a bidentate ligand, meaning it can bind to metal ions using two coordination sites. This allows it to form stable complexes with metal ions, which can be used for various applications in chemistry and biology. In the case of Alzheimer's disease, pyridin-2-ylmethanediol has been shown to bind to copper ions and prevent their accumulation in the brain, which can contribute to the development of the disease.
Biochemische Und Physiologische Effekte
Pyridin-2-ylmethanediol has been shown to have various biochemical and physiological effects. In addition to its ability to chelate metal ions, it has been shown to have antioxidant properties and can scavenge free radicals. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridin-2-ylmethanediol has several advantages for use in lab experiments. It is relatively easy to synthesize, and its ability to chelate metal ions makes it useful for various applications in chemistry and biology. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on pyridin-2-ylmethanediol. One area of interest is its potential use in the treatment of Alzheimer's disease, as studies have shown promising results in animal models. Additionally, further research could be done on its potential use in cancer treatment, as well as its potential applications in other areas of chemistry and biology. Overall, pyridin-2-ylmethanediol is a versatile compound with many potential applications in scientific research.
Synthesemethoden
Pyridin-2-ylmethanediol can be synthesized through various methods, including the reduction of pyridine-2-carboxaldehyde using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of pyridine-2-carboxylic acid with sodium borohydride and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-ylmethanediol is widely used in scientific research as a ligand for metal ions, particularly for the chelation of copper and iron. It is also used in the synthesis of various organic compounds and as a reagent in organic reactions. Additionally, pyridin-2-ylmethanediol has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to chelate copper ions and prevent their accumulation in the brain.
Eigenschaften
CAS-Nummer |
19322-71-5 |
|---|---|
Produktname |
Pyridin-2-ylmethanediol |
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
pyridin-2-ylmethanediol |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-4,6,8-9H |
InChI-Schlüssel |
UAPCKORZDAFJAB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(O)O |
Kanonische SMILES |
C1=CC=NC(=C1)C(O)O |
Synonyme |
Methanediol, 2-pyridinyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



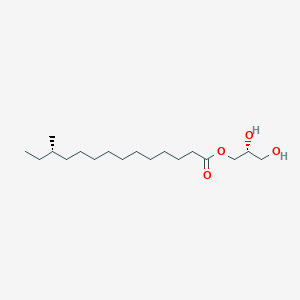
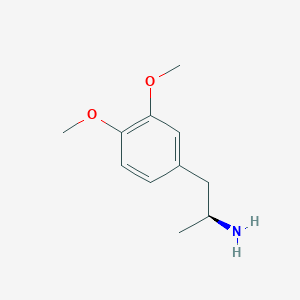
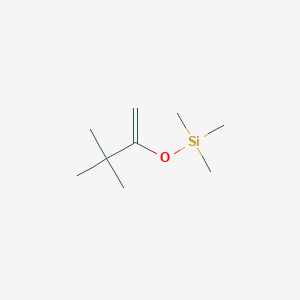
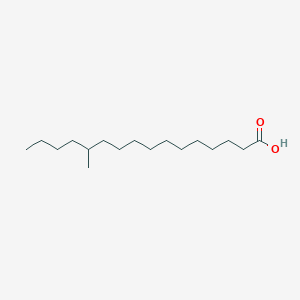
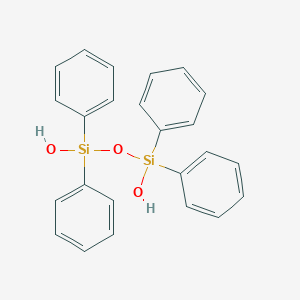
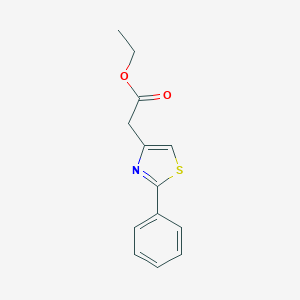
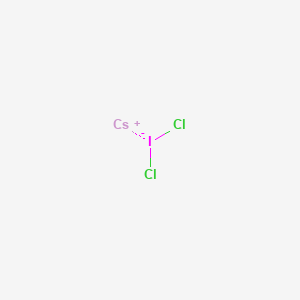
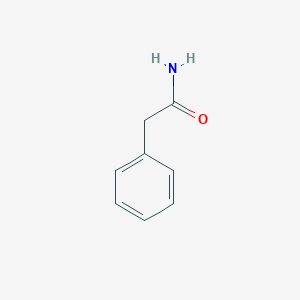
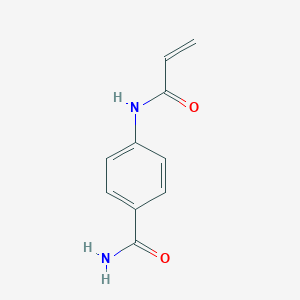
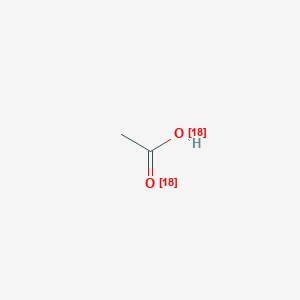
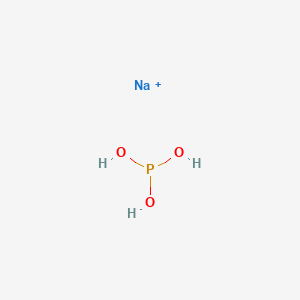
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
